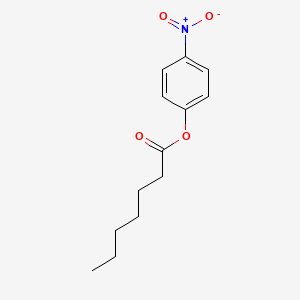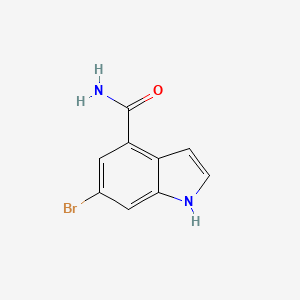![molecular formula C10H5Cl2N5 B13978968 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at the 4 and 6 positions and a pyridinyl group at the 1 position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloropyrimidine with 2-aminopyridine under basic conditions, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, N-oxides, and reduced derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine.
2-Aminopyridine: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and pyridinyl group contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H5Cl2N5 |
|---|---|
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
4,6-dichloro-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H5Cl2N5/c11-8-6-5-14-17(7-3-1-2-4-13-7)9(6)16-10(12)15-8/h1-5H |
InChI-Schlüssel |
SNXIWZTYZSVYLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


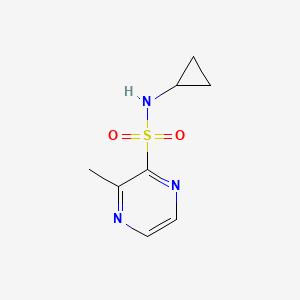
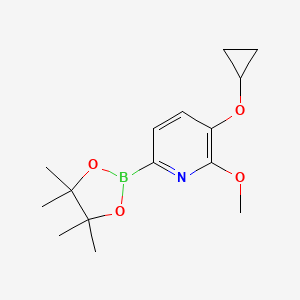
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
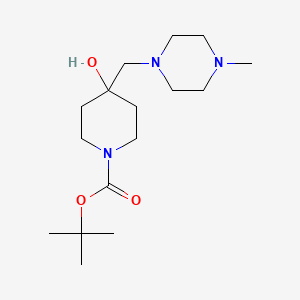

![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
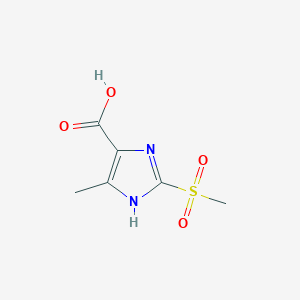

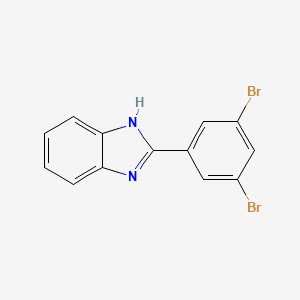

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
